(2,6-dichlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
1-(2,6-Dichlorobenzoyl)-2,3-dihydro-1H-indole is a synthetic organic compound characterized by the presence of a dichlorobenzoyl group attached to a dihydroindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzoyl)-2,3-dihydro-1H-indole typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2,3-dihydro-1H-indole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of 1-(2,6-dichlorobenzoyl)-2,3-dihydro-1H-indole may involve continuous flow reactors to optimize reaction efficiency and yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzoyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.
Scientific Research Applications
1-(2,6-Dichlorobenzoyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzoyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzoyl chloride: A precursor in the synthesis of 1-(2,6-dichlorobenzoyl)-2,3-dihydro-1H-indole.
2,6-Dichlorobenzonitrile: Another dichlorinated benzoyl compound with different applications.
2,6-Dichlorobenzoic acid: A related compound used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
1-(2,6-Dichlorobenzoyl)-2,3-dihydro-1H-indole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H11Cl2NO |
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Molecular Weight |
292.2 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C15H11Cl2NO/c16-11-5-3-6-12(17)14(11)15(19)18-9-8-10-4-1-2-7-13(10)18/h1-7H,8-9H2 |
InChI Key |
ZBJWWTXLYDYOBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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